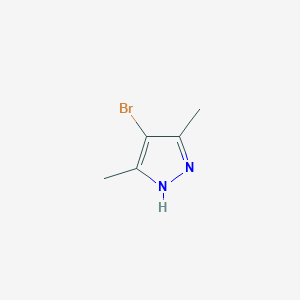![molecular formula C9H12O2 B146025 1-Oxaspiro[3.5]nonan-2-one, 3-methylene- CAS No. 135638-62-9](/img/structure/B146025.png)
1-Oxaspiro[3.5]nonan-2-one, 3-methylene-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxaspiro[35]nonan-2-one, 3-methylene- is a chemical compound with the molecular formula C9H12O2 It is characterized by a spirocyclic structure, which includes an oxaspiro ring fused with a nonane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxaspiro[3.5]nonan-2-one, 3-methylene- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable ketone with a methylene donor in the presence of a base. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired spirocyclic structure.
Industrial Production Methods: Industrial production of 1-Oxaspiro[3.5]nonan-2-one, 3-methylene- may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions: 1-Oxaspiro[3.5]nonan-2-one, 3-methylene- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: The methylene group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted spirocyclic compounds.
Scientific Research Applications
1-Oxaspiro[3.5]nonan-2-one, 3-methylene- has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic chemistry.
Biology: The compound can be used in the development of bioactive molecules and as a probe for studying biological processes.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-Oxaspiro[3.5]nonan-2-one, 3-methylene- exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing various biochemical pathways. The spirocyclic structure can confer unique binding properties, making it a valuable tool in medicinal chemistry.
Comparison with Similar Compounds
- 3,3-Dimethyl-1-oxaspiro[3.5]nonan-2-one
- 1-Oxaspiro[3.5]nonan-2-one derivatives
Comparison: Compared to similar compounds, 1-Oxaspiro[35]nonan-2-one, 3-methylene- is unique due to the presence of the methylene group, which can participate in a variety of chemical reactions
Properties
CAS No. |
135638-62-9 |
|---|---|
Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
3-methylidene-1-oxaspiro[3.5]nonan-2-one |
InChI |
InChI=1S/C9H12O2/c1-7-8(10)11-9(7)5-3-2-4-6-9/h1-6H2 |
InChI Key |
IEXXWUZSVNFHGM-UHFFFAOYSA-N |
SMILES |
C=C1C(=O)OC12CCCCC2 |
Canonical SMILES |
C=C1C(=O)OC12CCCCC2 |
Synonyms |
1-Oxaspiro[3.5]nonan-2-one, 3-methylene- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




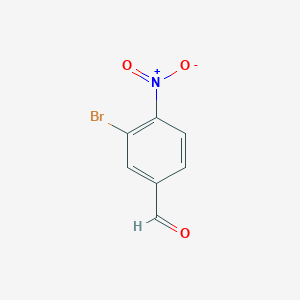
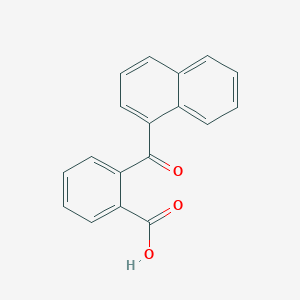
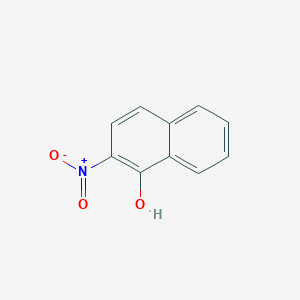
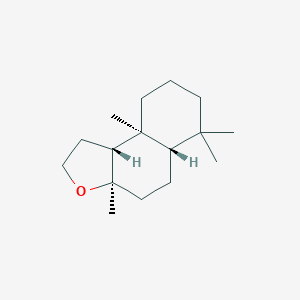
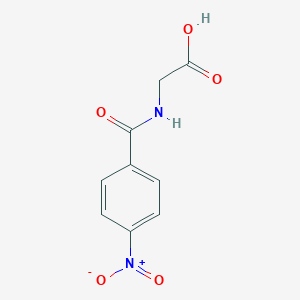

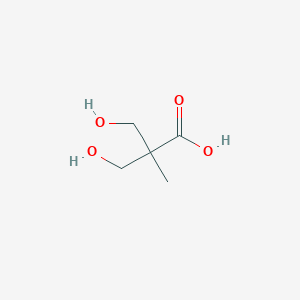
![1-[4-(2-piperidin-1-ylethoxy)phenyl]propan-2-amine;dihydrochloride](/img/structure/B145962.png)
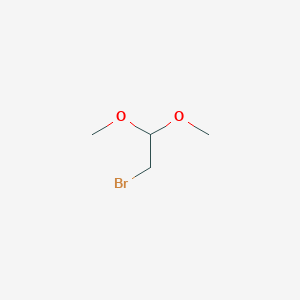
![Ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B145968.png)

